N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with acetamide, furan, and pyrrole moieties. Its structure features:
- A 3-chloro-4-fluorophenyl group attached to the acetamide nitrogen, providing electron-withdrawing properties.
- A sulfanyl bridge linking the triazole to the acetamide, influencing conformational flexibility and redox stability .
This structural framework is associated with pharmacological activities, including anti-inflammatory and anti-exudative properties, as demonstrated in preclinical studies .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O2S/c19-13-10-12(5-6-14(13)20)21-16(26)11-28-18-23-22-17(15-4-3-9-27-15)25(18)24-7-1-2-8-24/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIAOARCYKRLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan and pyrrole rings: These heterocycles can be introduced via cross-coupling reactions or cycloaddition reactions.
Attachment of the chloro-fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Formation of the sulfanylacetamide linkage: This can be accomplished through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s diverse functional groups make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide will depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substituents significantly affect physicochemical and biological properties. Key analogs include:
Notes:
- Pyrrole vs. Methyl Substitution: The target compound’s pyrrole group (vs.
- Aromatic vs. Heteroaromatic Substituents : Pyridine (e.g., ) or methoxyphenyl groups (e.g., ) improve solubility but may reduce membrane permeability compared to furan/pyrrole systems.
Modifications to the Acetamide Moiety
Variations in the arylacetamide group influence electronic and steric effects:
Notes:
- Electron-Withdrawing Groups : The 3-chloro-4-fluorophenyl group in the target compound increases acidity (pKa ~11.3), favoring deprotonation in physiological environments, which may enhance receptor interactions .
- Chlorine Positioning : 2-Chlorophenyl analogs (e.g., ) exhibit reduced activity compared to 3-chloro-4-fluorophenyl, suggesting meta/para substitution optimizes steric fit.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anticancer activity, anti-inflammatory effects, and mechanisms of action, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClFN5O2S |
| Molecular Weight | 417.8 g/mol |
| CAS Number | 886941-55-5 |
| SMILES Notation | O=C(CSc1nnc(-c2ccco2)n1-n1cccc1)Nc1ccc(F)c(Cl)c1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer).
- Inhibitory Concentrations (IC50) :
- MCF7: IC50 = 3.79 µM
- SF-268: IC50 = 12.50 µM
- NCI-H460: IC50 = 42.30 µM
These results indicate that the compound possesses notable anticancer properties, particularly against breast cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the S phase, which inhibits cell proliferation.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell growth and survival pathways.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown potential anti-inflammatory effects in various models. Research indicates that it can reduce inflammatory markers and cytokine production in vitro.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study by Bouabdallah et al. : This study evaluated the cytotoxic potential against Hep-2 and P815 cancer cell lines, reporting significant activity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively.
- Research by Wei et al. : Focused on derivatives similar to this compound, demonstrating effective inhibition against A549 lung cancer cells with a notable IC50 value.
- Xia et al.'s Study : Investigated derivatives that displayed significant apoptosis induction and potent antitumor activity with growth inhibitory properties.
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound, and how do reaction conditions influence product purity?
The synthesis involves two critical steps:
- Alkylation : Reacting 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH (1.2–1.5 equivalents) at 60–80°C to form the thioether linkage .
- Paal-Knorr condensation : Introducing the pyrrole moiety via cyclohexanedione and ammonium acetate under acidic conditions (e.g., p-TsOH) in toluene/ethanol (3:1 v/v) . Key parameters affecting purity include strict stoichiometric control to minimize byproducts and maintaining anhydrous conditions during condensation to prevent hydrolysis.
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves regiochemistry of the triazole ring and spatial arrangement of substituents using SHELXL refinement (R-factor < 0.05) .
- 2D NMR : ¹H-¹³C HMBC correlations confirm sulfur connectivity between the triazole and acetamide groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (mass error < 3 ppm) .
Q. What in vitro assays are recommended for initial biological activity screening?
- COX-2 inhibition : Human recombinant enzyme assays (IC₅₀ determination) .
- Anti-exudative activity : Carrageenan-induced rat paw edema models (dose range: 5–50 mg/kg) .
- Cytotoxicity : MTT assays on human fibroblast lines to assess safety margins (IC₅₀ > 100 μM) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what computational tools guide rational design?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring’s 3rd position improves anti-inflammatory potency by 40% via enhanced H-bonding with COX-2 .
- Molecular docking (AutoDock Vina) : Predicts binding interactions (e.g., acetamide carbonyl with Arg120, binding energy: -9.2 kcal/mol) .
- QSAR models : Utilize Gaussian09-derived descriptors (e.g., HOMO-LUMO gap) to correlate sulfanyl electronegativity with activity (R² = 0.88) .
Q. What experimental strategies resolve contradictions in biological data across studies?
- Standardized protocols : Uniform animal models (e.g., Wistar rats), dosage regimens, and control groups (indomethacin reference) .
- Meta-analysis : Two-way ANOVA identifies variance sources (e.g., model-specific ED₅₀ discrepancies ±15%) .
- Dose-response profiling : Establishes linearity ranges (e.g., 10–30 mg/kg for maximal TNF-α suppression) .
Q. How can reaction optimization address challenges in Paal-Knorr condensation yields?
- Design of Experiments (DoE) : Varies cyclohexanedione equivalents (1.8–2.2 molar ratio) and solvent polarity (toluene/ethanol) to maximize yield (85–92%) .
- Real-time monitoring : FT-IR tracks NH₂ peak reduction (3350 cm⁻¹) to optimize reaction time (4–6 hr) .
- Parallel synthesis : Identifies p-TsOH (10 mol%) as superior to AcOH for electron-deficient substrates .
Q. What advanced characterization methods validate crystallographic disorder in the triazole core?
- Multipole refinement (HARt) : Resolves electron density ambiguities around the triazole N-atoms (residual density < 0.1 eÅ⁻³) .
- Variable-temperature XRD : Analyzes thermal motion of the furan ring (ADP < 0.05 Ų at 100 K) .
Methodological Notes
- Data interpretation : Cross-validate crystallographic findings with DFT-calculated bond lengths (deviation < 0.02 Å) .
- Contradiction mitigation : Replicate conflicting bioassays under identical conditions (pH 7.4, 37°C) to isolate protocol variability .
- Software tools : Use Olex2 with SHELXL for structure solution and ORTEP-3 for thermal ellipsoid visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
